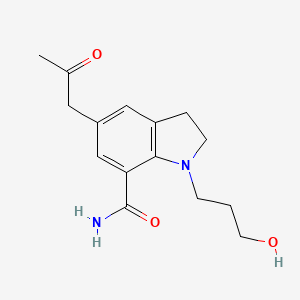
1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Hydroxypropyl)-5-(2-oxopropyl)indoline-7-carboxamide is a synthetic compound belonging to the indoline class, characterized by its unique structure which includes an indoline core substituted with a hydroxypropyl group at the 1-position, a 2-oxopropyl moiety at the 5-position, and a carboxamide functional group at the 7-position. This structure contributes to its potential biological activities, particularly in pharmacological contexts.
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : Approximately 280.34 g/mol
The compound's functional groups play a crucial role in its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly as an alpha-1A adrenoceptor antagonist. This activity is relevant in the treatment of benign prostatic hyperplasia (BPH), where it has been shown to reduce urethral contraction effectively. In experimental studies, this compound produced a 50% suppressive activity for urethral contraction at doses ranging from 0.5 to 60 µg/kg in anesthetized rats .
Interaction Studies
The compound has been evaluated for its binding affinity to various receptors and enzymes. Its unique structure allows it to interact with specific biological targets, which is critical for assessing its therapeutic potential. For instance, studies have shown that it binds effectively to the Mcl-1 protein, which is involved in cancer cell survival pathways .
Study on Urethral Contraction
In a notable study, researchers administered varying doses of this compound to anesthetized rats. The results demonstrated a dose-dependent reduction in urethral contraction induced by phenylephrine, confirming its potential use in treating urinary disorders associated with BPH .
Anti-inflammatory Potential
Further investigations into the anti-inflammatory properties of this compound revealed its ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, with IC50 values indicating significant potency against inflammation . This suggests that the compound may have broader applications beyond urological disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Hydroxypropyl)-5-(2-nitropropyl)indoline-7-carboxamide | Nitro group instead of oxo group | Potentially different pharmacological effects due to nitro substitution |
| (R)-5-(2-aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile | Amino group at position 5 | May exhibit different receptor interactions due to amino functionality |
| 1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carboxamide | Benzoyloxy substitution | Altered lipophilicity and solubility characteristics |
This table illustrates variations in functional groups that can significantly impact biological activity and pharmacokinetics, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-5-(2-oxopropyl)-2,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-10(19)7-11-8-12-3-5-17(4-2-6-18)14(12)13(9-11)15(16)20/h8-9,18H,2-7H2,1H3,(H2,16,20) |
InChI Key |
GDYVRXWTOHFIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















